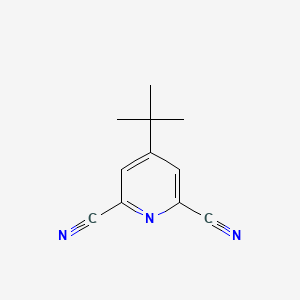

4-Tert-butylpyridine-2,6-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAHYPJJQPOIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=C1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylpyridine 2,6 Dicarbonitrile

Strategies for Constructing the Pyridine (B92270) Core

The formation of the central pyridine ring is a critical step, and various methods can be employed to build this heterocyclic system with the desired substitution pattern.

Cyclization Reactions Utilizing Precursors Bearing Tert-butyl and Nitrile Moieties

One effective strategy for constructing the 4-tert-butylpyridine-2,6-dicarbonitrile molecule is through cyclization reactions that bring together precursors already containing the necessary tert-butyl and nitrile functionalities. This approach often involves condensation reactions to form the pyridine ring in a single convergent step.

A plausible approach is the adaptation of methods used for synthesizing analogous pyridine dicarbonitriles. For instance, a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound like malononitrile, and a source of ammonia (B1221849) can lead to the formation of a polysubstituted pyridine. In the context of this compound, pivalaldehyde (2,2-dimethylpropanal) would serve as the precursor for the 4-tert-butyl group. The reaction would proceed through a series of condensations and cyclization, followed by aromatization to yield the desired pyridine ring.

| Precursor 1 | Precursor 2 | Reagent | Product |

| Pivalaldehyde | Malononitrile | Ammonia source | 4-Tert-butyl-2,6-dicyanopyridine intermediate |

De novo Pyridine Ring Formation Approaches

De novo synthesis offers a powerful route to the target molecule, building the pyridine ring from acyclic precursors. A notable example is the synthesis of 4-substituted pyridine-2,6-dicarbonitrile (B1583803) derivatives through a multi-step process that begins with a Knoevenagel condensation between an aldehyde and cyanoacetamide.

This methodology can be adapted for the synthesis of this compound by using pivalaldehyde as the starting aldehyde. The initial condensation with cyanoacetamide would be followed by a series of reactions, including cyclization and subsequent functional group manipulations, to arrive at the dicarbonitrile product. A similar strategy has been successfully employed in the synthesis of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, which starts from 4-bromobenzaldehyde (B125591) and cyanoacetamide. By substituting 4-bromobenzaldehyde with pivalaldehyde, the synthetic route can be directed towards the desired 4-tert-butyl substituted pyridine.

Installation and Functionalization of Dicarbonitrile Groups

An alternative to building the pyridine ring with the nitrile groups already present is to introduce them onto a pre-formed 4-tert-butylpyridine (B128874) scaffold. This typically involves the conversion of other functional groups at the 2 and 6 positions into nitriles.

Introduction of Nitrile Groups onto Pre-formed Pyridine Scaffolds

The direct introduction of nitrile groups onto an existing 4-tert-butylpyridine ring is a challenging transformation. However, the conversion of precursor functional groups, such as halogens, at the 2 and 6 positions into nitriles is a more established and viable strategy.

A common method for this transformation is the palladium-catalyzed cyanation of aryl halides. This reaction employs a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand. Therefore, a key intermediate for this approach would be 4-tert-butyl-2,6-dihalopyridine.

| Starting Material | Reagent | Catalyst | Product |

| 4-Tert-butyl-2,6-dihalopyridine | Cyanide source (e.g., Zn(CN)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) | This compound |

Conversion of Other Functional Groups to Nitriles at Pyridine 2,6-Positions

Besides halogen displacement, other functional groups can also be converted to nitriles. For example, pyridine-2,6-dicarboxylic acids can be converted to the corresponding diamides, which can then be dehydrated to form the dinitriles. This approach would require the synthesis of 4-tert-butylpyridine-2,6-dicarboxylic acid as an intermediate.

The synthesis of this diacid can be achieved through various methods, including the oxidation of a corresponding 2,6-dimethyl-4-tert-butylpyridine. Once the dicarboxylic acid is obtained, it can be converted to the diamide (B1670390) using standard amidation conditions, followed by dehydration with reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the target this compound.

Regioselective Introduction of the 4-Tert-butyl Substituent

The synthesis of the starting material, 4-tert-butylpyridine, is a crucial step for the strategies that involve functionalization of a pre-formed pyridine ring. The regioselective introduction of the bulky tert-butyl group at the 4-position is a key challenge.

One approach involves the reaction of pyridine with a tert-butylating agent, such as tert-butyllithium, followed by an oxidation step. However, this reaction can sometimes lead to a mixture of isomers.

A more controlled method for the synthesis of 4-tert-butylpyridine involves the addition of a tert-butyl Grignard reagent or di-tert-butylmagnesium to a 3-substituted pyridine that has been activated with a protecting group. This is followed by an aromatization step to yield the 4-tert-butylpyridine derivative. thieme-connect.comx-mol.comresearchgate.net

Furthermore, a patented method describes the synthesis of 4-tert-butyl-2,6-dichloropyridine (B7967171) starting from 4-tert-butylpyridine. google.com This process involves oxidation of the pyridine to the corresponding N-oxide, followed by chlorination with a reagent such as phosphorus oxychloride to introduce the chlorine atoms at the 2 and 6 positions. google.com This dihalo-substituted intermediate is then primed for the cyanation reaction described in section 2.2.1.

Direct Functionalization of the Pyridine 4-Position

A potential, though challenging, approach to the synthesis of this compound is the direct functionalization of pyridine-2,6-dicarbonitrile at the 4-position. This strategy involves the selective introduction of a tert-butyl group onto the pre-existing dinitrile pyridine core. The electron-withdrawing nature of the two nitrile groups deactivates the pyridine ring towards electrophilic substitution, making direct Friedel-Crafts type alkylations difficult.

However, methodologies involving radical or nucleophilic addition could be explored. One such conceptual approach is the Minisci reaction, which is known for the direct alkylation of electron-deficient heterocycles. In a hypothetical application to pyridine-2,6-dicarbonitrile, a source of tert-butyl radicals, such as pivalic acid with a silver nitrate (B79036) catalyst and an oxidizing agent like ammonium (B1175870) persulfate, could be employed. The reaction would proceed by the generation of tert-butyl radicals, which would then attack the protonated pyridine-2,6-dicarbonitrile at the electron-deficient 4-position.

Conceptual Reaction Scheme for Direct Functionalization:

| Precursor | Reagents | Product | Reaction Type |

| Pyridine-2,6-dicarbonitrile | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | This compound | Minisci Reaction (Proposed) |

It is important to note that the viability and efficiency of such a direct functionalization would require empirical validation, as the reactivity of the pyridine-2,6-dicarbonitrile substrate under these conditions is not extensively documented.

Utilization of 4-Substituted Pyridine Precursors

A more established and versatile approach to the synthesis of this compound involves the use of a pyridine precursor that already contains the 4-tert-butyl group. This strategy then focuses on the introduction of the nitrile functionalities at the 2- and 6-positions.

A common starting material for this route is 4-tert-butyl-2,6-lutidine. The two methyl groups at the 2- and 6-positions can be converted to nitrile groups through a process known as ammoxidation. wikipedia.org This gas-phase reaction involves passing a mixture of the lutidine, ammonia, and air over a heated catalyst. wikipedia.org

Alternatively, a synthetic route commencing with 4-tert-butylpyridine is feasible. This precursor can be halogenated at the 2- and 6-positions to yield 4-tert-butyl-2,6-dihalopyridine. Subsequent cyanation of the dihalogenated intermediate, typically using a metal cyanide in the presence of a transition metal catalyst, would afford the target dinitrile. nih.gov Palladium- or nickel-catalyzed cyanation reactions are well-established for the conversion of aryl and heteroaryl halides to their corresponding nitriles. nih.gov

Synthetic Route via Ammoxidation of 4-tert-butyl-2,6-lutidine:

| Precursor | Reagents | Intermediate/Product | Reaction Type |

| 4-tert-butyl-2,6-lutidine | Ammonia, Air, Metal Oxide Catalyst | This compound | Ammoxidation |

Synthetic Route via Cyanation of 4-tert-butyl-2,6-dihalopyridine:

| Precursor | Reagents | Intermediate | Reaction Type |

| 4-tert-butylpyridine | Halogenating agent (e.g., NBS, Cl₂) | 4-tert-butyl-2,6-dihalopyridine | Halogenation |

| 4-tert-butyl-2,6-dihalopyridine | Metal Cyanide (e.g., KCN, Zn(CN)₂), Catalyst (e.g., Pd(PPh₃)₄) | This compound | Cyanation |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. Key parameters for optimization include the choice of catalytic system, solvent, temperature, and reactant stoichiometry.

Catalytic Systems in Synthesis Protocols

For the ammoxidation route starting from 4-tert-butyl-2,6-lutidine, the catalyst is of paramount importance. Typically, mixed metal oxides are employed, with vanadium and molybdenum oxides being common components. wikipedia.org The specific composition of the catalyst can significantly influence the selectivity and conversion rate. For instance, a P-V-Mo-Cr-K-O catalyst supported on γ-Al₂O₃ has been reported for the ammoxidation of dichlorotoluene, achieving high conversion and yield. google.com

In the case of the cyanation of 4-tert-butyl-2,6-dihalopyridine, palladium-based catalysts are frequently used. nih.gov Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective. The choice of ligand for the palladium center can also be tuned to optimize reactivity. Furthermore, nickel-based catalytic systems have emerged as a more cost-effective alternative for cyanation reactions. organic-chemistry.org

Comparison of Catalytic Systems for Cyanation:

| Catalyst System | Cyanide Source | Typical Conditions | Advantages |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | DMF, 130 °C | High yields, good functional group tolerance |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAP, mild conditions | Cost-effective, uses less toxic cyanide source |

| Pd–ZnFe₂O₄ nanoparticles | K₄[Fe(CN)₆] | Solvent-free or DMF | Recyclable catalyst |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can have a profound impact on the outcome of the synthesis, particularly for the cyanation route. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate the dissolution of the reactants and promote the reaction. nih.govgoogle.com

Reaction temperature is another critical parameter. Ammoxidation reactions are typically carried out at high temperatures, often in the range of 350-450 °C. google.com For cyanation reactions, the optimal temperature can vary depending on the reactivity of the substrate and the catalyst used, but temperatures between 80-140 °C are common. nih.govgoogle.com

The molar ratio of reactants must also be carefully controlled. In ammoxidation, the ratio of ammonia to the lutidine precursor is a key variable affecting the yield of the dinitrile. google.com In cyanation reactions, the stoichiometry of the cyanide source and the catalyst loading are important for achieving complete conversion and minimizing side reactions.

Chemical Reactivity and Derivatization of 4 Tert Butylpyridine 2,6 Dicarbonitrile

Reactions Involving the Nitrile Groups

The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the carbon atoms in the nitrile groups, making them susceptible to attack by a variety of nucleophiles. These reactions provide pathways to a diverse range of functional groups and heterocyclic systems.

Nucleophilic Additions to Nitriles

The carbon-nitrogen triple bond in the nitrile groups of 4-Tert-butylpyridine-2,6-dicarbonitrile serves as a prime site for nucleophilic addition. A range of nucleophiles, including organometallic reagents and enolates, can add to one or both of the nitrile groups, leading to the formation of imines, which can be subsequently hydrolyzed to ketones or further reduced to amines. The presence of two nitrile groups allows for the possibility of sequential or double addition, depending on the stoichiometry and reaction conditions employed.

For instance, the reaction with Grignard reagents (R-MgX) would be expected to proceed via nucleophilic attack of the carbanion on the nitrile carbon, forming an intermediate imine salt. Subsequent acidic workup would then hydrolyze the imine to a ketone. The steric hindrance imposed by the tert-butyl group and the adjacent nitrile may influence the regioselectivity and efficiency of these additions.

Conversion to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Amidines)

The nitrile functionalities are valuable precursors for the synthesis of various nitrogen-containing heterocycles. One of the most significant transformations is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction is a powerful tool in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction of this compound with sodium azide, typically in the presence of a Lewis acid or an ammonium (B1175870) salt, would yield the corresponding bis(tetrazolyl)pyridine derivative.

Furthermore, the nitrile groups can be converted into amidines through the Pinner reaction or by direct addition of amines. The Pinner reaction involves treatment with an alcohol in the presence of a strong acid to form an imino ether hydrochloride, which then reacts with an amine to produce the amidine. Direct addition of amines, often catalyzed by a Lewis acid, provides a more direct route. The resulting bis(amidine) derivatives are valuable intermediates in the synthesis of other heterocyclic systems and can also act as ligands in coordination chemistry.

Hydrolysis and Alcoholysis Reactions

Under acidic or basic conditions, the nitrile groups of this compound can undergo hydrolysis to yield carboxylic acids. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. Complete hydrolysis would lead to the formation of 4-tert-butylpyridine-2,6-dicarboxylic acid. This transformation is fundamental for converting the nitrile groups into other functionalities, such as esters or amides, via the resulting carboxylic acid.

Similarly, alcoholysis, the reaction with an alcohol in the presence of a strong acid or base, can convert the nitrile groups into esters. This reaction, often referred to as the Pinner reaction when conducted under acidic conditions, proceeds via an imidate intermediate.

Transformations at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to quaternization and N-oxidation. The pyridine ring can also act as a ligand, coordinating to metal centers.

Quaternization and N-Oxidation Studies

The pyridine nitrogen in this compound can be alkylated by treatment with alkyl halides to form the corresponding pyridinium (B92312) salts. This quaternization reaction modifies the electronic properties of the pyridine ring, making it more electron-deficient. The rate and extent of this reaction can be influenced by the steric bulk of the alkylating agent and the electronic effects of the substituents on the pyridine ring.

N-oxidation can be achieved by reacting the parent compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. google.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen atom can act as a nucleophile or a directing group in subsequent reactions. The presence of the electron-withdrawing dicarbonitrile groups may necessitate harsher conditions for N-oxidation compared to unsubstituted pyridines.

Coordination Behavior as a Ligand

The pyridine nitrogen and the nitrile nitrogen atoms of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can coordinate to a variety of metal ions, forming metal complexes with diverse structures and properties. mdpi.comnih.gov The coordination can occur solely through the pyridine nitrogen, or it can act as a bidentate or bridging ligand involving the nitrile groups.

Reactivity of the Pyridine Ring System of this compound

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the nitrogen atom and the two electron-withdrawing nitrile groups at the 2 and 6 positions. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a decrease in electron density within the ring, particularly at the ortho (2 and 6) and para (4) positions. uoanbar.edu.iq This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic attack compared to benzene. uoanbar.edu.iq

The two nitrile (-CN) groups are strong electron-withdrawing groups, further deactivating the pyridine ring towards electrophilic substitution. Conversely, this pronounced electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, a characteristic that is intensified by the presence of two dicarbonitrile groups. uoanbar.edu.iq Electrophilic substitution on pyridine, when it does occur, typically proceeds under harsh conditions and is directed to the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. youtube.com

For this compound, the 3- and 5-positions are the only available sites for substitution. The tert-butyl group at the 4-position is an activating group and an ortho-para director. However, the powerful deactivating effect of the two nitrile groups and the pyridine nitrogen is expected to dominate, making electrophilic aromatic substitution on this compound exceptionally difficult to achieve. Any potential electrophilic attack would be directed to the 3- and 5-positions, which are meta to the deactivating nitrile groups and ortho to the activating tert-butyl group.

| Position | Electronic Character | Predicted Reactivity toward Electrophiles |

| 2, 6 | Highly electron-deficient (adjacent to N and CN) | Very low |

| 3, 5 | Electron-deficient, but less so than 2, 4, 6 | Most likely sites for substitution |

| 4 | Electron-deficient (para to N) | Very low |

Nucleophilic Aromatic Substitution with Retention of Nitrile Groups

The pyridine ring in this compound is highly activated for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen and the two nitrile groups. Nucleophilic attack is favored at the electron-deficient 2-, 4-, and 6-positions. uoanbar.edu.iq In this specific molecule, the 2- and 6-positions are already substituted with nitrile groups. While the nitrile groups themselves can sometimes be displaced, reactions can be designed to occur at other positions with retention of the nitriles.

Given the substitution pattern, direct nucleophilic aromatic substitution on the ring carbons without a leaving group is unlikely. However, if a derivative of this compound were synthesized with a suitable leaving group at the 3- or 5-position, nucleophilic substitution would readily occur at that position. The reaction would be facilitated by the strong electron-withdrawing nature of the adjacent nitrile groups and the pyridine nitrogen, which stabilize the intermediate Meisenheimer complex.

Impact of the Tert-butyl Group on Reactivity

The tert-butyl group at the 4-position exerts both steric and electronic effects that modulate the reactivity of the this compound molecule.

Steric Hindrance Effects on Adjacent Reaction Sites

The tert-butyl group is notably bulky, and its presence can sterically hinder the approach of reactants to the adjacent 3- and 5-positions on the pyridine ring. numberanalytics.com This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered site if there is any asymmetry. numberanalytics.com

In the context of potential reactions at the nitrile groups, the tert-butyl group is not directly adjacent and its steric influence would be minimal. However, for any reaction involving the pyridine ring itself, the bulkiness of the tert-butyl group is a significant factor to consider. For example, in related sterically hindered pyridines, the bulky groups can restrict access to the nitrogen's lone pair of electrons. stackexchange.com

| Reaction Site | Proximity to Tert-butyl Group | Expected Steric Hindrance |

| Pyridine Nitrogen | Meta | Moderate |

| C-3 and C-5 | Ortho | Significant |

| C-2 and C-6 Nitriles | Meta | Low |

Electronic Influence on Pyridine Ring and Nitrile Reactivity

The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This effect involves the pushing of electron density through the sigma bonds to the attached aromatic ring. This electron-donating nature can have a dual effect on the reactivity of this compound.

On the other hand, this electron-donating effect can also influence the reactivity of the nitrile groups. By increasing the electron density on the pyridine ring, the tert-butyl group can subtly affect the electronic properties of the attached nitrile groups, potentially influencing their susceptibility to hydrolysis or other transformations. The insertion of tert-butyl groups has been shown to raise the LUMO level in similar aromatic systems, which can be attributed to a hyperconjugation effect. nih.gov

Coordination Chemistry of 4 Tert Butylpyridine 2,6 Dicarbonitrile

Ligand Design and Binding Modes

The unique structural features of 4-Tert-butylpyridine-2,6-dicarbonitrile suggest a versatile and potentially multifaceted role as a ligand in coordination chemistry. Its design incorporates a central pyridine (B92270) ring, substituted with a bulky tert-butyl group at the 4-position and two nitrile functionalities at the 2- and 6-positions. This combination of a primary nitrogen donor, potential secondary coordinating groups, and significant steric bulk provides a rich landscape for the formation of diverse metal complexes.

Potential for Nitrile Groups in Metal Coordination

The nitrile groups (-C≡N) at the 2- and 6-positions of the pyridine ring introduce additional potential coordination sites. Nitrile functionalities can coordinate to metal centers in several ways, most commonly through the nitrogen lone pair in a linear, end-on fashion. This interaction can lead to the formation of chelate rings, where the ligand binds to the metal through both the pyridine nitrogen and one or both of the nitrile nitrogens. The formation of such chelates would enhance the stability of the resulting metal complexes due to the chelate effect.

Alternatively, the nitrile groups could act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. The linear nature of the nitrile group makes it an effective component for constructing extended structures. The specific coordination mode of the nitrile groups would depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Influence of Tert-butyl Sterics on Coordination Geometry

The presence of a bulky tert-butyl group at the 4-position of the pyridine ring is expected to exert a significant steric influence on the coordination geometry of the resulting metal complexes. This steric hindrance could:

Dictate the number of ligands that can coordinate to a metal center. The bulkiness of the tert-butyl group may prevent the coordination of a large number of ligands, favoring complexes with lower coordination numbers.

Influence the orientation of the ligand around the metal ion. The tert-butyl group may force the pyridine ring to adopt a specific orientation to minimize steric clashes with other ligands or with the counter-ions in the crystal lattice.

Affect the stability of the resulting complexes. While steric hindrance can sometimes be destabilizing, it can also provide a kinetic barrier to ligand substitution reactions, leading to more robust complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. However, the specific reaction conditions would need to be optimized to account for the electronic and steric properties of the ligand.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes would typically involve the reaction of a suitable transition metal salt (e.g., chlorides, nitrates, acetates) with the ligand in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the metal salt and the ligand. The reaction temperature and time would also be important parameters to control the formation of the desired product.

Characterization of the resulting complexes would involve a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine and nitrile groups by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

UV-Vis Spectroscopy: To study the electronic properties of the complexes.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Main Group Metal Adducts

The formation of adducts with main group metals would likely involve the reaction of the ligand with a Lewis acidic main group metal compound (e.g., halides or organometallic derivatives of Al, Ga, In, Sn). In these adducts, the pyridine nitrogen would act as the primary Lewis base, donating its lone pair to the electron-deficient main group metal center. The nitrile groups could also potentially interact with the main group element, although these interactions are generally weaker than those with transition metals.

The characterization of these main group metal adducts would employ similar techniques as for the transition metal complexes, with a particular emphasis on NMR spectroscopy to probe the changes in the chemical environment of the ligand upon coordination.

Data Tables

Due to the lack of specific experimental data for the coordination complexes of this compound, it is not possible to provide interactive data tables with research findings.

Spectroscopic Analysis of Coordination Compounds

Spectroscopic techniques are indispensable for elucidating the structure, bonding, and electronic properties of coordination compounds. For a ligand like this compound, which features a pyridine nitrogen and two nitrile groups as potential coordination sites, a multi-faceted spectroscopic approach would be required to fully characterize its metal complexes.

Vibrational Spectroscopic Probes for Metal-Ligand Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the interactions between a metal center and a ligand. The primary focus for this compound complexes would be the stretching frequencies of the nitrile (C≡N) groups.

In a free (uncoordinated) this compound molecule, the C≡N stretch typically appears in the 2220-2240 cm⁻¹ region of the infrared spectrum. Upon coordination of the nitrile nitrogen to a metal ion, the C≡N stretching frequency is expected to shift. This shift is diagnostic of the coordination mode and the strength of the metal-ligand bond.

Coordination through Nitrile Nitrogen: When the nitrile group coordinates to a metal center, electron density is typically donated from the nitrogen lone pair to the metal. This strengthens the C-N bond but weakens the C≡N triple bond, resulting in a shift of the ν(C≡N) band to a higher frequency (a blueshift). The magnitude of this shift can provide insight into the electron-withdrawing nature of the metal center.

Bridging Coordination: If the nitrile group acts as a bridge between two metal centers, the shift in ν(C≡N) is generally more pronounced than for terminal coordination.

FTIR and Raman spectroscopy would also reveal vibrations associated with the pyridine ring. Shifts in the ring breathing modes upon coordination of the pyridine nitrogen can confirm its involvement in bonding to the metal center. researchgate.netaps.org

Hypothetical Vibrational Data for Metal Complexes

The following table illustrates hypothetical shifts in the nitrile stretching frequency upon coordination, which is a key parameter that would be investigated.

| Compound | ν(C≡N) (cm⁻¹) | Shift (Δν) (cm⁻¹) | Inferred Interaction |

| Free Ligand | ~2230 | — | Uncoordinated nitrile group |

| Hypothetical M(L)Cl₂ Complex (Terminal) | ~2265 | +35 | Strong σ-donation from nitrile N to metal center M |

| Hypothetical M-L-M' Complex (Bridging) | ~2280 | +50 | Stronger electronic effect due to bridging coordination |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the structure of diamagnetic coordination compounds in solution. For complexes of this compound, ¹H and ¹³C NMR would be essential.

¹H NMR: The proton signals of the pyridine ring and the tert-butyl group would be of primary interest. Coordination to a metal center would induce changes in the chemical shifts of the pyridine protons due to the deshielding effect of the metal ion and changes in the electronic structure of the ring. The large singlet corresponding to the nine equivalent protons of the tert-butyl group would also be monitored for any shifts upon complexation.

¹³C NMR: The carbon atoms of the nitrile groups and the pyridine ring are sensitive probes of the electronic environment. A significant downfield shift of the nitrile carbon (C≡N) and the pyridine ring carbons adjacent to the nitrogen atom would be expected upon coordination, providing clear evidence of the binding sites.

For paramagnetic complexes, the presence of an unpaired electron on the metal center leads to significant broadening and large shifts of the NMR signals, making interpretation more complex but providing information on spin density distribution. nih.gov Two-dimensional NMR techniques like COSY and HMQC would be used to assign all proton and carbon signals unambiguously. rsc.orgnih.gov

Electronic Spectroscopy for Understanding Electronic Transitions in Complexes

Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule or complex. The spectra of this compound complexes would be expected to show several types of transitions.

Intraligand Transitions (IL): These transitions occur within the ligand itself, typically corresponding to π → π* and n → π* transitions of the pyridine ring and nitrile groups. These are usually high-energy (short wavelength) absorptions found in the UV region. bath.ac.uk

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals (like pyridine dinitrile), MLCT bands are common. These involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. They are often intense and appear in the visible region, contributing to the color of the complex.

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. They are favored with electron-rich ligands and metals in high oxidation states.

d-d Transitions: For complexes of transition metals, transitions between d-orbitals of the metal center can occur. These bands are typically weak due to being Laporte-forbidden and are observed in the visible region. bath.ac.uk

Analysis of these bands helps to construct a molecular orbital diagram and understand the electronic structure and photophysical properties of the coordination compounds. researchgate.netresearchgate.net

Applications in Catalysis

Pyridine-based ligands are ubiquitous in catalysis due to their ability to tune the steric and electronic properties of a metal center. mdpi.comnih.gov While no specific catalytic applications for this compound have been reported, its structural features suggest potential utility in both homogeneous and heterogeneous systems.

Homogeneous Catalytic Systems Featuring this compound Complexes

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid. researchgate.netiitm.ac.in Complexes of this compound could potentially be explored in several areas:

Cross-Coupling Reactions: The pyridine-dinitrile scaffold could act as a tridentate "pincer" ligand, which is a privileged structure in catalysis. nih.gov Such complexes, particularly with metals like palladium, nickel, or iron, could be active catalysts for reactions like Suzuki, Heck, or C-N bond formation. rsc.org The tert-butyl group would provide steric bulk, potentially influencing selectivity, while the electron-withdrawing nitrile groups would make the metal center more electrophilic.

Oxidation Catalysis: The robust nature of the pyridine ring makes it suitable for oxidation reactions. Manganese, iron, or ruthenium complexes could be investigated for the oxidation of alcohols or hydrocarbons.

Polymerization: Nickel and palladium complexes with diimine or related nitrogen-based ligands are well-known catalysts for olefin polymerization. The electronic properties imparted by the dinitrile functionality could modulate catalyst activity and the properties of the resulting polymer. mdpi.com

Heterogeneous Catalytic Approaches Incorporating the Compound

Heterogenizing a catalyst involves immobilizing it on a solid support, which facilitates catalyst separation and recycling. This compound could be incorporated into heterogeneous systems through several strategies:

Immobilization on Supports: The ligand or its pre-formed metal complex could be anchored to solid supports like silica (B1680970), alumina, or polymers. This could be achieved by functionalizing the ligand for covalent attachment or through non-covalent adsorption.

Metal-Organic Frameworks (MOFs): If the ligand were modified to include additional coordinating groups (e.g., carboxylic acids), it could be used as an organic linker to construct MOFs. The pyridine and nitrile groups within the MOF pores could then be metalated to create single-site heterogeneous catalysts. The defined pore environment of the MOF could impart size and shape selectivity to the catalytic process.

These approaches aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Applications of 4 Tert Butylpyridine 2,6 Dicarbonitrile in Advanced Materials Science

Building Blocks for Polymeric and Supramolecular Architectures

The distinct structural features of 4-tert-butylpyridine-2,6-dicarbonitrile make it an attractive building block for creating complex macromolecular and supramolecular structures. The nitrile groups can participate in various chemical transformations to form polymers, while the pyridine (B92270) nitrogen and nitrile groups can engage in non-covalent interactions, directing the self-assembly of molecules into ordered architectures.

While specific examples of the incorporation of this compound into polymers are not extensively documented, the reactivity of the nitrile groups opens up possibilities for its use as a monomer or cross-linking agent. For instance, the nitrile groups could potentially undergo cyclotrimerization reactions to form triazine-based networks, leading to highly cross-linked and thermally stable polymers.

The bulky tert-butyl group can play a crucial role in modulating the properties of the resulting polymers. It can enhance solubility in organic solvents, a desirable trait for solution-based processing. Furthermore, the steric hindrance provided by the tert-butyl group can influence the polymer chain packing, potentially leading to materials with increased free volume and modified mechanical or thermal properties. For instance, 2,6-di-tert-butyl-4-methylpyridine (B104953) has been incorporated into polymers to leverage its sterically hindered basic properties. orgsyn.org

The pyridine nitrogen and nitrile functionalities of this compound can act as sites for molecular recognition, driving self-assembly processes. The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, a fundamental interaction in the construction of metallo-supramolecular assemblies. Terpyridine-based ligands, for example, are widely used to create complex, three-dimensional supramolecular structures through metal coordination. researchgate.netmdpi.com

Role in Organic Electronic Materials

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing dicarbonitrile groups, suggests that this compound and its derivatives could find applications in organic electronic materials.

Research on related pyridine-3,5-dicarbonitrile (B74902) moieties has demonstrated their significant potential as electron-transporting materials. beilstein-journals.orgnih.govresearchgate.net These compounds exhibit good hole-blocking and electron-injecting properties due to their high ionization potentials. beilstein-journals.orgnih.govresearchgate.net The presence of the electron-withdrawing nitrile groups lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

Polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments have shown promising electron-transporting characteristics, making them suitable for use in organic electronic devices. beilstein-journals.orgnih.govresearchgate.net The tert-butyl group in the 4-position of the pyridine ring in this compound would likely enhance the solubility and processability of such materials without significantly altering their electronic properties.

The favorable electron-transporting properties of dicarbonitrile pyridine derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). beilstein-journals.orgnih.govossila.com In OLEDs, efficient electron transport from the cathode to the emissive layer is crucial for achieving high device performance. Materials based on the pyridine-3,5-dicarbonitrile scaffold have been successfully employed as electron-transporting materials in OLEDs. beilstein-journals.orgnih.gov

Luminescent Properties and Optoelectronic Devices

Pyridine-dicarbonitrile derivatives have garnered significant attention for their luminescent properties, particularly in the field of Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgnih.gov TADF emitters are crucial for the development of highly efficient OLEDs that can, in principle, achieve 100% internal quantum efficiency.

The photoluminescence spectra of polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments often show emission in the visible region, attributed to intramolecular charge transfer (ICT). beilstein-journals.orgnih.govresearchgate.net The photoluminescence quantum yields and TADF properties of these compounds can be sensitive to the surrounding medium. beilstein-journals.orgnih.govresearchgate.net

While the specific luminescent properties of this compound have not been extensively reported, it is plausible that by incorporating it into larger conjugated systems, materials with interesting photophysical properties could be developed. The tert-butyl group could influence the solid-state packing of the molecules, which in turn can affect their emission characteristics by modifying intermolecular interactions.

Hypothetical Exploration of Photophysical Characteristics

Based on analogous molecular structures, the photophysical properties of this compound in both solution and solid states could be anticipated to be influenced by the interplay of its electron-donating and electron-withdrawing components.

The pyridine ring, particularly with the two electron-withdrawing nitrile groups at the 2 and 6 positions, would form a strong electron-acceptor core. The tert-butyl group at the 4-position, being weakly electron-donating, would slightly modulate the electronic properties of the pyridine ring. This donor-acceptor character is a fundamental prerequisite for interesting photophysical phenomena, such as intramolecular charge transfer (ICT).

In solution, the compound would likely exhibit solvatochromism, where the absorption and emission wavelengths would shift with the polarity of the solvent. In nonpolar solvents, one might expect to observe locally excited (LE) state emission, while in polar solvents, a red-shifted emission from an ICT state could dominate.

In the solid state, the photophysical properties would be highly dependent on the intermolecular arrangement (crystal packing). The bulky tert-butyl group could play a significant role in dictating the solid-state morphology, potentially hindering close π-π stacking between the pyridine rings. This could lead to aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) characteristics, which are highly desirable in materials for organic light-emitting diodes (OLEDs).

Postulated Design of Functional Materials with Tunable Emission

The hypothetical properties of this compound would make it a candidate for the design of functional materials with tunable emission.

By chemically modifying the core structure, it would be theoretically possible to fine-tune the emission color. For instance, introducing stronger electron-donating groups at the 4-position in place of the tert-butyl group would likely lead to a more pronounced ICT character and a further red-shift in the emission. Conversely, modifications to the pyridine ring or the nitrile groups could also be used to modulate the electronic energy levels and, consequently, the emission properties.

The potential for tunable emission in the solid state would be particularly interesting. By controlling the crystallization conditions or by co-crystallizing with other molecules, it might be possible to influence the intermolecular interactions and thereby alter the solid-state emission color. This approach is a key strategy in the development of new materials for applications such as sensors, security inks, and solid-state lighting.

It must be reiterated that the above discussion is purely speculative and based on the known properties of structurally related compounds. Without experimental or computational data for this compound, these remain educated hypotheses.

Computational and Theoretical Investigations of 4 Tert Butylpyridine 2,6 Dicarbonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Tert-butylpyridine-2,6-dicarbonitrile, these calculations would provide a deep understanding of its electronic characteristics and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. icm.edu.pllibretexts.org

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the nitrogen atoms of the nitrile groups, which are electron-rich centers. Conversely, the LUMO would likely be distributed over the electron-deficient carbon atoms of the nitrile groups and the pyridine ring. The tert-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO. A hypothetical data table for the frontier molecular orbital energies, based on typical values for similar organic molecules, is presented below.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface. In an ESP map of this compound, the regions around the nitrogen atoms of the nitrile groups would exhibit a negative potential (typically colored red or yellow), indicating a higher electron density and their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the tert-butyl group and the pyridine ring would show a positive potential (typically colored blue), highlighting them as potential sites for nucleophilic interactions. researchgate.net

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Computational Elucidation of Key Synthetic Steps

The synthesis of this compound likely involves the introduction of nitrile groups onto a pre-existing 4-tert-butylpyridine (B128874) scaffold. Computational studies could model the reaction pathways of various synthetic routes, such as nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. By calculating the energies of reactants, products, and intermediates, the most energetically favorable pathway can be identified.

Investigation of Reaction Intermediates and Transition States

A key aspect of mechanistic studies is the characterization of transient species like reaction intermediates and transition states. For instance, in a nucleophilic aromatic substitution reaction to introduce the nitrile groups, computational methods could be used to model the structure and stability of the Meisenheimer complex, a crucial intermediate. The transition state, representing the highest energy point along the reaction coordinate, can also be located and characterized, providing critical information about the reaction's activation energy and kinetics.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, aiding in their identification and characterization. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be invaluable. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. For example, the calculated vibrational frequencies from a density functional theory (DFT) calculation can be correlated with the peaks in an experimental IR spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. researchgate.netredalyc.org

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| 1H NMR | Signals for aromatic protons on the pyridine ring and a singlet for the tert-butyl protons. |

| 13C NMR | Resonances for the carbons of the pyridine ring, nitrile groups, and the tert-butyl group. |

| IR Spectroscopy | Characteristic stretching frequency for the C≡N bond of the nitrile groups (around 2230 cm-1). |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π → π* transitions of the pyridine ring and nitrile groups. |

Note: The data in this table is a generalized prediction based on the functional groups present in the molecule.

Theoretical Vibrational and Electronic Spectra Simulation

The simulation of vibrational and electronic spectra is a cornerstone of computational chemistry, providing a theoretical framework for interpreting experimental results. Density Functional Theory (DFT) is a widely used method for these simulations due to its balance of computational cost and accuracy. For molecules like this compound, a common approach involves geometry optimization followed by frequency calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net

Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman bands, which correspond to the different vibrational modes of the molecule. For this compound, key vibrational modes would include:

C≡N Stretching: The two nitrile groups are expected to produce strong, characteristic stretching vibrations. Computationally, these are anticipated in the 2230-2240 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes, including ring stretching and breathing modes. The substitution pattern with two electron-withdrawing nitrile groups and an electron-donating tert-butyl group will influence the frequencies of these modes.

Tert-butyl Group Vibrations: The tert-butyl group will have its own characteristic vibrations, such as C-H stretching and bending modes.

C-C Stretching and Bending: Various stretching and bending vibrations involving the carbon framework of the molecule will also be present.

A simulated IR spectrum would allow for the assignment of experimentally observed bands to specific molecular motions, aiding in the structural confirmation of the compound.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (tert-butyl) | 2950-3000 | Medium-Strong |

| C≡N Stretch | 2235 | Strong |

| Pyridine Ring Stretch | 1580-1610 | Medium |

| C-H Bend (tert-butyl) | 1370-1470 | Medium |

| Pyridine Ring Breathing | 990-1020 | Weak-Medium |

Electronic Spectra (UV-Vis)

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. For this compound, the electronic spectrum is expected to be dominated by π→π* transitions within the aromatic pyridine ring system. The presence of the nitrile and tert-butyl substituents will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the wavelengths of maximum absorption (λmax). Time-dependent DFT (TD-DFT) is a common method for simulating electronic spectra. The calculated spectrum can help in understanding the electronic structure and identifying the nature of the electronic transitions.

NMR Chemical Shift Prediction for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods for predicting NMR chemical shifts have become increasingly accurate and are routinely used to support experimental data and aid in spectral assignment. stenutz.eu The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For this compound, predicting both ¹H and ¹³C NMR spectra is crucial for its characterization.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main sets of signals:

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide more detailed information about the carbon framework. Key predicted signals include:

Quaternary Carbons: The carbon atoms of the tert-butyl group, the carbon attached to the tert-butyl group on the pyridine ring, and the two carbons of the nitrile groups will appear as distinct signals.

Pyridine Carbons: The carbon atoms of the pyridine ring will have their chemical shifts significantly affected by the substituents. The carbons bearing the nitrile groups (C2 and C6) are expected to be shifted downfield.

Nitrile Carbons: The carbons of the two nitrile groups will have characteristic chemical shifts in the typical range for nitriles.

By comparing the computationally predicted chemical shifts with the experimentally obtained NMR spectra, a confident assignment of all signals can be made, thus confirming the molecular structure of this compound.

Interactive Data Table: Predicted NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H (3,5) | ~8.1 | - |

| Tert-butyl H | ~1.4 | - |

| Pyridine C (2,6) | - | ~135 |

| Pyridine C (3,5) | - | ~125 |

| Pyridine C (4) | - | ~170 |

| Tert-butyl C (quaternary) | - | ~36 |

| Tert-butyl C (methyl) | - | ~30 |

| Nitrile C | - | ~117 |

Advanced Analytical Methodologies for Research on 4 Tert Butylpyridine 2,6 Dicarbonitrile and Its Derivatives

Spectroscopic Techniques for Characterization Beyond Basic Identification

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. For complex molecules like 4-tert-butylpyridine-2,6-dicarbonitrile, advanced spectroscopic methods are indispensable for unambiguous characterization.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. nih.govresearchgate.net This precision allows for the calculation of a unique molecular formula, which is a critical first step in identifying a new compound like this compound.

Beyond molecular formula confirmation, HRMS provides detailed structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to follow predictable pathways based on its structure. The tert-butyl group is a common site for fragmentation. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. researchgate.net Another significant fragmentation is the loss of isobutylene (B52900) via a rearrangement, leading to an [M-56]⁺ peak. researchgate.netdoaj.org The analysis of these fragmentation patterns helps to confirm the presence and connectivity of the tert-butyl substituent.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₁N₃)

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₁₁H₁₁N₃]⁺ | 185.0953 | Molecular Ion (M⁺) |

| [C₁₀H₈N₃]⁺ | 170.0718 | Loss of a methyl radical ([M-CH₃]⁺) |

| [C₇H₃N₃]⁺ | 129.0327 | Loss of isobutylene ([M-C₄H₈]⁺) |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. The presence of the aromatic pyridine (B92270) ring will give rise to several bands, including C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, and C-H stretching vibrations just above 3000 cm⁻¹. nih.gov Vibrations associated with the tert-butyl group, such as C-H bending, will be visible in the 1350-1480 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. researchgate.net The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum, typically observed around 990-1010 cm⁻¹. researchgate.net The C≡N stretch is also Raman active. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. aps.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3050-3150 | IR, Raman |

| C-H (tert-butyl) | Stretching | 2850-3000 | IR, Raman |

| C≡N (Nitrile) | Stretching | 2220-2240 | IR, Raman |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 | IR, Raman |

| Pyridine Ring | Ring Breathing (Symmetric) | 990-1010 | Raman |

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced techniques are necessary for complete and unambiguous assignments for substituted pyridines. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity within the molecule.

COSY (¹H-¹H): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would show correlations between the two aromatic protons on the pyridine ring, confirming their relationship. rsc.org

HSQC (¹H-¹³C): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons (like those in the nitrile and tert-butyl groups) and piecing together the molecular skeleton. rsc.org For instance, the protons of the tert-butyl group would show a correlation to the C4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. ipb.pt

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR is employed. Molecular motions are restricted in the solid state, which requires special techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) to obtain high-resolution spectra. preprints.org ssNMR can provide valuable information about the crystalline packing, polymorphism, and molecular conformation in the solid phase, which can differ from the solution state. researchgate.netresearchgate.net

Chromatographic and Separation Techniques

Chromatography is fundamental to the study of chemical compounds, providing the means to separate them from reaction mixtures and assess their purity.

Preparative and Analytical Chromatography for Purification and Purity Assessment

Preparative Chromatography: Following synthesis, this compound and its derivatives must be isolated from byproducts and unreacted starting materials. Preparative column chromatography is a common method for this purpose. A solid stationary phase, such as silica (B1680970) gel or alumina, is used. researchgate.net A solvent system (mobile phase) is chosen to effectively separate the target compound based on differences in polarity. Fractions are collected and analyzed (often by Thin-Layer Chromatography, TLC) to isolate the pure product.

Analytical Chromatography: To determine the purity of the isolated compound, analytical High-Performance Liquid Chromatography (HPLC) is the method of choice. ptfarm.plresearchgate.net A small amount of the sample is injected into a column with a highly uniform stationary phase (e.g., C18). sielc.com The components are separated based on their affinity for the stationary versus the mobile phase, and a detector (e.g., UV-Vis) quantifies the amount of each component. A pure sample will ideally show a single, sharp peak in the chromatogram. The method can be validated to be precise, accurate, and linear. ptfarm.pl

Table 3: Example HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Reaction Monitoring

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and monitoring the progress of a reaction. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column before being introduced into the mass spectrometer. GC-MS is highly effective for identifying byproducts in the synthesis of this compound and for determining the presence of any remaining starting materials. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more versatile than GC-MS as it can analyze a wider range of compounds, including those that are non-volatile or thermally sensitive. ptfarm.pl It is an invaluable tool for reaction monitoring. Small aliquots can be taken from a reaction mixture over time and analyzed by LC-MS. This allows researchers to track the disappearance of reactants and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. ptfarm.pl

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD techniques provide critical insights into the molecular and supramolecular structure of this compound.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound, including bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of this compound, SCXRD analysis reveals the spatial orientation of the tert-butyl group and the two nitrile substituents on the pyridine ring.

Detailed structural analysis of related pyridine dicarbonitrile compounds, such as 2,3′-bipyridine-2′,6′-dicarbonitrile, provides a reference for the expected molecular geometry. nih.gov In such structures, the pyridine ring is typically planar, and the nitrile groups are nearly coplanar with the ring. The C≡N bond lengths are consistent with typical nitrile functionalities. The presence of the bulky tert-butyl group at the 4-position is expected to influence the crystal packing significantly.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Dicarbonitrile Derivative Data is hypothetical and based on typical values for analogous structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| β (°) | 105 |

| V (ų) | 935 |

| Z | 4 |

| Bond Length C-C (pyridine) (Å) | 1.38 - 1.40 |

| Bond Length C-N (pyridine) (Å) | 1.33 - 1.35 |

| Bond Length C-CN (Å) | 1.45 |

| Bond Length C≡N (Å) | 1.14 |

This interactive table provides hypothetical crystallographic parameters for a substituted pyridine dicarbonitrile, illustrating the type of data obtained from single-crystal X-ray diffraction analysis.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used for the identification of crystalline phases and the investigation of polymorphism—the ability of a compound to exist in more than one crystal structure. creative-biostructure.comnih.gov Each polymorph of a compound will produce a unique PXRD pattern, characterized by a distinct set of peak positions (2θ values) and relative intensities. researchgate.net

The analysis of polymorphism is critical in materials science and pharmaceutical development, as different polymorphs can exhibit varying physical properties. PXRD is the primary tool for screening and identifying different polymorphic forms of a substance. rigaku.comncl.ac.uk By comparing the experimental PXRD pattern of a bulk sample of this compound with reference patterns (either calculated from single-crystal data or from previously identified polymorphs), one can confirm the phase purity of the sample. americanpharmaceuticalreview.com

Furthermore, PXRD can be used for quantitative phase analysis to determine the relative amounts of different polymorphs in a mixture. This is achieved by analyzing the intensities of characteristic diffraction peaks for each phase. The technique is also invaluable for monitoring phase transitions that may occur under different conditions such as temperature, pressure, or humidity. rigaku.com

Table 2: Hypothetical PXRD Peak List for Two Polymorphs of this compound This data is illustrative.

| 2θ (°) - Form A | Relative Intensity (%) | 2θ (°) - Form B | Relative Intensity (%) |

|---|---|---|---|

| 10.2 | 100 | 11.5 | 80 |

| 15.8 | 65 | 16.2 | 100 |

| 20.5 | 80 | 21.0 | 75 |

| 22.1 | 40 | 23.8 | 50 |

This interactive table shows representative peak positions and relative intensities for two hypothetical polymorphs, demonstrating how powder X-ray diffraction can distinguish between different crystalline forms.

Electrochemical Characterization

Electrochemical methods are pivotal for assessing the redox properties of molecules, providing information on their ability to accept or donate electrons and the stability of the resulting charged species.

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. By measuring the current that develops in an electrochemical cell as the potential is varied, information about the reduction and oxidation potentials of a molecule can be obtained.

For this compound, the electron-withdrawing nature of the two nitrile groups is expected to make the pyridine ring electron-deficient and thus easier to reduce. Conversely, the electron-donating tert-butyl group may slightly counteract this effect. CV studies on related substituted pyridine and bipyridine ligands show that both the nature and position of substituents significantly influence the redox potentials. nih.govrsc.org For instance, in cobalt complexes with 4,4′-di-tert-butyl-2,2′-bipyridyl ligands, the redox processes are well-defined. nih.gov

A typical cyclic voltammogram for this compound would likely show one or more reduction waves corresponding to the sequential addition of electrons to the π-system of the molecule. The reversibility of these waves provides insight into the stability of the radical anion and dianion species formed upon reduction. An electrochemically reversible process indicates that the reduced species is stable on the timescale of the CV experiment, while irreversible processes suggest subsequent chemical reactions or decomposition. nih.gov

Table 3: Representative Cyclic Voltammetry Data for Substituted Pyridine Derivatives Data compiled from analogous compounds to illustrate expected values.

| Compound | Epc (V vs. Fc/Fc⁺) | Epa (V vs. Fc/Fc⁺) | ΔEp (mV) | Reversibility |

|---|---|---|---|---|

| 4,4′-di-tert-butyl-2,2′-bipyridyl | -2.6 | -2.5 | 100 | Quasi-reversible |

| 4-Nitropyridine | -1.2 | -1.1 | 100 | Quasi-reversible |

This interactive table presents typical reduction and oxidation peak potentials (Epc, Epa), peak separation (ΔEp), and reversibility for related pyridine compounds, providing a basis for predicting the electrochemical behavior of the target molecule.

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the electronic structure of a molecule as its oxidation state is changed. wiley.com By performing UV-Vis-NIR or IR spectroscopy on a sample within an optically transparent electrochemical cell, changes in the absorption spectrum can be monitored in real-time as the potential is swept or held at a value that induces oxidation or reduction. acs.org

For this compound, this technique would be highly informative. Upon reduction to its radical anion and then dianion, significant changes in the electronic absorption spectrum are expected. The formation of the radical anion would likely give rise to new, intense absorption bands in the visible or near-infrared region, characteristic of open-shell species. acs.org

Infrared spectroelectrochemistry would be particularly useful for probing changes in the vibrational modes of the nitrile groups. The C≡N stretching frequency is sensitive to the electronic density on the molecule. Upon reduction, electron density is added to the π* orbitals of the pyridine dicarbonitrile system, which would lead to a weakening of the C≡N bond and a corresponding shift to a lower frequency (red-shift) in the IR spectrum. The magnitude of this shift can provide information about the extent of charge delocalization onto the nitrile groups in the reduced species. Studies on dicyano-substituted bipyridyl complexes have demonstrated significant shifts of the ν(C≡N) band upon reduction, confirming the participation of the nitrile groups in the redox process. acs.org

Table 4: Expected Spectroelectrochemical Changes for this compound Upon Reduction Based on principles and data from analogous systems.

| Species | UV-Vis-NIR Absorption | IR Spectroscopy (ν(C≡N)) |

|---|---|---|

| Neutral Molecule | Absorption in UV region (π→π* transitions) | ~2240 cm⁻¹ |

| Radical Anion | New absorption bands in Vis-NIR region | Red-shift to ~2190-2200 cm⁻¹ |

This interactive table summarizes the anticipated changes in the electronic and vibrational spectra of this compound as it undergoes reduction, illustrating the insights gained from spectroelectrochemistry.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

While established methods for the synthesis of pyridine (B92270) derivatives exist, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes to 4-tert-butylpyridine-2,6-dicarbonitrile and its analogues.

Current synthetic strategies for related compounds, such as 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, often involve multi-step processes that may require harsh reaction conditions. oist.jp A novel one-pot synthesis for these dicarboxylic acid derivatives has been developed using pyruvates and aldehydes, which proceeds under mild conditions. nii.ac.jpresearchgate.net This approach, which involves the formation of dihydropyran intermediates followed by reaction with ammonium (B1175870) acetate, could potentially be adapted for the synthesis of dicarbonitriles. nii.ac.jpresearchgate.net

Future research could explore the following pathways:

One-Pot Reactions: Expanding on the one-pot synthesis developed for dicarboxylic acid derivatives could provide a more streamlined and atom-economical route to this compound. oist.jpresearchgate.net This would involve optimizing catalysts and reaction conditions to favor the formation of the dinitrile product.

Catalytic C-H Functionalization: Direct functionalization of a pre-formed 4-tert-butylpyridine (B128874) core represents an attractive and efficient strategy. Research into transition-metal-catalyzed C-H cyanation could provide a direct route to the desired product, minimizing the need for precursor functionalization and reducing waste.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

A comparison of potential synthetic starting materials is presented in the table below:

| Starting Material | Potential Advantages | Potential Challenges |

| 4-tert-butylpyridine | Readily available starting material. | Requires development of efficient C-H cyanation methods. |

| Pyruvates and Aldehydes | Utilizes simple and accessible precursors. nii.ac.jp | Requires careful optimization for dinitrile formation. researchgate.net |

| 2,6-Lutidine analogues | Established route for some pyridine derivatives. ccspublishing.org.cn | May involve multiple steps and harsh conditions. |

| 4-chloropyridine-2,6-dicarboxylic acid diethyl ester | A known precursor for related structures. researchgate.net | Requires conversion of ester groups to nitriles. |

Exploration of Bio-Inspired Systems

The structural motifs present in this compound make it a compelling candidate for the development of bio-inspired systems, particularly in the realm of enzyme mimics.

The pyridine-2,6-dicarbonitrile (B1583803) framework is structurally related to pyridine-2,6-dicarboxylic acid, which has been utilized in the design of ligands that mimic the active sites of metalloenzymes. mdpi.comnih.gov For instance, ligands based on a pyridine-2,6-dicarboxylic acid scaffold have been used to create biomimetic catalysts for nitrile hydration, inspired by the enzyme nitrile hydratase. mdpi.comnih.gov

Future research in this area could focus on:

Metalloenzyme Mimics: The nitrogen atom of the pyridine ring and the two nitrile groups can act as a tridentate ligand, coordinating with various metal ions. This could lead to the development of synthetic complexes that mimic the function of enzymes involved in redox reactions or small molecule activation. The bulky tert-butyl group could also play a role in creating a specific microenvironment around the metal center, akin to the protein scaffold in enzymes.

Catalysis in Green Chemistry: Bio-inspired catalysts based on this compound could offer environmentally benign alternatives to traditional catalysts. Their potential for high selectivity and efficiency, operating under mild conditions, aligns with the principles of green chemistry.